molecular formula C9H15NO2 B13145941 (Z)-4-(Piperidin-1-yl)but-2-enoicacid

(Z)-4-(Piperidin-1-yl)but-2-enoicacid

Cat. No.: B13145941
M. Wt: 169.22 g/mol
InChI Key: NFZOHOJPYXFOQW-PLNGDYQASA-N
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Description

(Z)-4-(Piperidin-1-yl)but-2-enoic acid is an organic compound characterized by the presence of a piperidine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Piperidin-1-yl)but-2-enoic acid typically involves the reaction of piperidine with but-2-enoic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-(Piperidin-1-yl)but-2-enoic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Piperidin-1-yl)but-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(Z)-4-(Piperidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-(Piperidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Piperidin-1-yl)but-2-enoic acid: The trans isomer of the compound with different spatial arrangement.

    4-(Piperidin-1-yl)butanoic acid: Lacks the double bond present in (Z)-4-(Piperidin-1-yl)but-2-enoic acid.

    N-(4-Piperidinyl)but-2-enamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

(Z)-4-(Piperidin-1-yl)but-2-enoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological and chemical properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(Z)-4-piperidin-1-ylbut-2-enoic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4-

InChI Key

NFZOHOJPYXFOQW-PLNGDYQASA-N

Isomeric SMILES

C1CCN(CC1)C/C=C\C(=O)O

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O

Origin of Product

United States

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